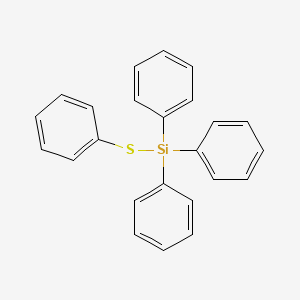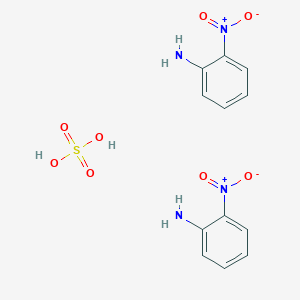
2-Nitroaniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroaniline is an organic compound with the formula H₂NC₆H₄NO₂. It is a derivative of aniline, carrying a nitro functional group in position 2. This compound is primarily used as a precursor to o-phenylenediamine, which is a key component in the synthesis of various pharmaceuticals and dyes .
Métodos De Preparación
2-Nitroaniline can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] Direct nitration of aniline is inefficient due to the production of anilinium. Instead, nitration of acetanilide is preferred, although it yields only traces of the 2-nitro isomer due to steric effects. Sulfonation is often used to block the 4 position, increasing the yield to 56% .
Análisis De Reacciones Químicas
2-Nitroaniline undergoes various chemical reactions, including:
Reduction: It can be reduced to o-phenylenediamine using reducing agents like sodium borohydride or hydrazine hydrate.
Protonation: The compound can be protonated to form anilinium salts.
Diazotization: Diazotization of 2-nitroaniline yields diazonium derivatives, which are precursors to diazo dyes.
Acetylation: Acetylation of 2-nitroaniline forms 2-nitroacetanilide.
Aplicaciones Científicas De Investigación
2-Nitroaniline is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which then participates in various biochemical pathways. The nitro group in 2-nitroaniline is reduced to an amino group, allowing it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
2-Nitroaniline is similar to other nitroaniline isomers, such as 3-nitroaniline and 4-nitroaniline. its unique position of the nitro group at the 2-position makes it particularly useful as a precursor to o-phenylenediamine . Other similar compounds include nitrobenzene and nitrotoluene, which also contain nitro groups but differ in their chemical properties and applications .
Propiedades
Número CAS |
65177-62-0 |
|---|---|
Fórmula molecular |
C12H14N4O8S |
Peso molecular |
374.33 g/mol |
Nombre IUPAC |
2-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-3-1-2-4-6(5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
Clave InChI |
LXJMEKACLTVBBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)[N+](=O)[O-].C1=CC=C(C(=C1)N)[N+](=O)[O-].OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


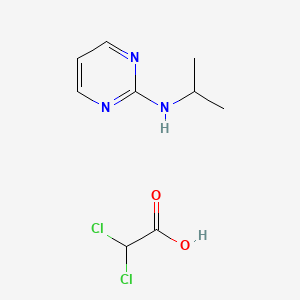
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
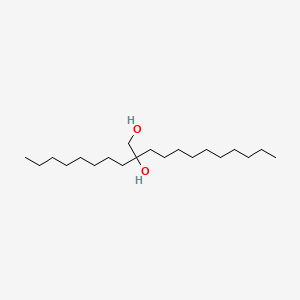
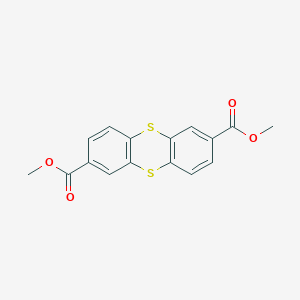

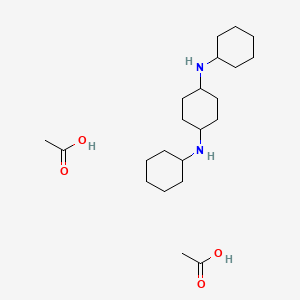
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
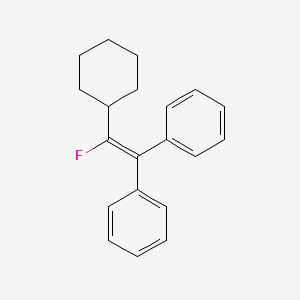

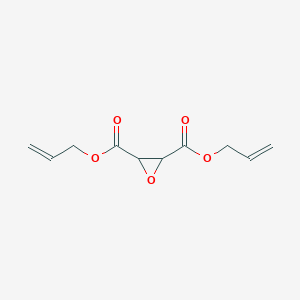
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)


